molecular formula C26H26N2O7 B11228970 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

Cat. No.: B11228970
M. Wt: 478.5 g/mol
InChI Key: XVVRHKYYNPIKLM-UHFFFAOYSA-N
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Description

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitrophenoxy, and phenoxy groups

Preparation Methods

The synthesis of 1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYETHAN-1-ONE involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, which involves the condensation of a phenethylamine derivative with an aldehyde or ketone.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the isoquinoline core.

    Formation of the Final Compound: The final step involves the coupling of the phenoxyethanone moiety to the isoquinoline core through an esterification or amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in additional chemical transformations.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYETHAN-1-ONE can be compared with other similar compounds, such as:

    6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydroisoquinoline: This compound shares a similar isoquinoline core but lacks the phenoxyethanone moiety.

    6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl}(3,4,5-triethoxyphenyl)methanone: This compound has additional ethoxy groups, which may alter its chemical and biological properties.

    6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl}(2-methyl-3-nitrophenyl)methanone: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions.

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone

InChI

InChI=1S/C26H26N2O7/c1-32-24-14-18-12-13-27(26(29)17-35-20-6-4-3-5-7-20)23(22(18)15-25(24)33-2)16-34-21-10-8-19(9-11-21)28(30)31/h3-11,14-15,23H,12-13,16-17H2,1-2H3

InChI Key

XVVRHKYYNPIKLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=CC=C3)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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